(H-Cys-Val-OH)2
Description
The compound (H-Cys-Val-OH)2 is a dipeptide consisting of two cysteine and valine residues linked by a disulfide bond. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-[[2-amino-3-[[2-amino-3-[(1-carboxy-2-methylpropyl)amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O6S2/c1-7(2)11(15(23)24)19-13(21)9(17)5-27-28-6-10(18)14(22)20-12(8(3)4)16(25)26/h7-12H,5-6,17-18H2,1-4H3,(H,19,21)(H,20,22)(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJIFVBOMNBMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(C(C)C)C(=O)O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21141-84-4 | |
| Record name | N-(2-Amino-3-((2-amino-3-((1-carboxy-2-methylpropyl)amino)-3-oxopropyl)dithio)propanoyl)valine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021141844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC333715 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (H-Cys-Val-OH)2 typically involves the formation of a disulfide bond between two molecules of cysteine-valine dipeptide. This can be achieved through oxidative dimerization of cysteine residues under controlled conditions. The reaction is usually carried out in an aqueous solution with a mild oxidizing agent such as hydrogen peroxide or iodine.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale peptide synthesis techniques. Liquid-phase peptide synthesis (LPPS) is one such method, where the peptide is synthesized in solution, allowing for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Disulfide Bond Redox Reactions
The disulfide bond (−S−S−) undergoes reversible redox transformations, central to its biological and chemical applications.
Oxidation
-
Reaction :
-
Conditions :
Oxidizing agents (e.g., , ) in aqueous buffers (pH 7–9) . -
Mechanism :
Thiolate anions (−S⁻) attack electrophilic sulfur in sulfenic acid (−SOH), forming disulfide bonds .
Reduction
-
Reaction :
-
Conditions :
Reducing agents (e.g., DTT, β-mercaptoethanol) under inert atmospheres . -
Products :
Free thiols (−SH) susceptible to alkylation, acylation, or metal coordination .
Nucleophilic Substitution at Thiol Groups
Reduced (H-Cys-Val-OH)₂ participates in substitution reactions via its thiolate anion (−S⁻):
Data adapted from kinetic studies on analogous cysteine peptides .
Peptide Bond Hydrolysis
The peptide backbone undergoes acid- or base-catalyzed hydrolysis:
Acidic Conditions
Alkaline Conditions
Thiol-Disulfide Exchange
The disulfide bond participates in dynamic exchange reactions with other thiols:
Reaction
Key Factors
Oxidative Degradation Pathways
Prolonged exposure to ROS induces irreversible oxidation:
| Oxidant | Product | Mechanism |
|---|---|---|
| Sulfinic acid (−SO₂H) | Radical-mediated oxidation | |
| Sulfonic acid (−SO₃H) | Electrophilic addition to sulfur |
Notably, sulfinic/sulfonic acids are irreversible under physiological conditions .
Comparative Reactivity with Analogues
The valine residue influences reaction kinetics compared to other dipeptides:
| Compound | (s⁻¹) | Solubility (g/L) | Redox Potential (mV) |
|---|---|---|---|
| (H-Cys-Ala-OH)₂ | 12.5 | −220 | |
| (H-Cys-Val-OH)₂ | 8.2 | −210 | |
| (H-Cys-Phe-OH)₂ | 3.8 | −195 |
Lower solubility of (H-Cys-Val-OH)₂ correlates with valine’s hydrophobicity .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₁₃N₃O₄S
- Molecular Weight : Approximately 189.26 g/mol
- Solubility : Generally soluble in water, making it suitable for biological applications.
The structure of (H-Cys-Val-OH)₂ features a disulfide bond that plays a crucial role in its stability and reactivity. The thiol group from cysteine is particularly significant for its biological function, allowing for various chemical modifications.
Biological Applications
-
Protein Folding and Stability
- (H-Cys-Val-OH)₂ is studied for its role in protein folding due to the presence of disulfide bonds. These bonds are critical for maintaining the three-dimensional structure of proteins, influencing their functionality in biological systems.
- Antioxidant Activity
- Cytotoxicity and Cancer Research
Pharmaceutical Applications
- Drug Development
- Bioconjugation Strategies
Materials Science Applications
- Nanomaterials Synthesis
- Smart Materials
Case Studies
- Antioxidant Efficacy Study
- Cytotoxicity Profile Analysis
- Enzyme Interaction Investigations
Mechanism of Action
The mechanism of action of (H-Cys-Val-OH)2 involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in maintaining the structural integrity of proteins and peptides. The compound can undergo redox reactions, where the disulfide bond is reduced to free thiol groups or oxidized to form sulfonic acids. These reactions are essential for various biological processes, including protein folding and signal transduction .
Comparison with Similar Compounds
(H-Cys-Val-OH)2: can be compared with other similar compounds such as:
(H-Gly-Cys-OH)2: Contains glycine instead of valine, leading to different structural and chemical properties.
(H-Cys-Tyr-OH)2: Contains tyrosine, which introduces aromaticity and affects the compound’s reactivity.
(H-Cys-Phe-OH)2: Contains phenylalanine, another aromatic amino acid with unique properties
This compound: is unique due to its specific combination of cysteine and valine, which provides a balance of hydrophobic and hydrophilic properties, making it particularly stable and versatile in various applications.
Biological Activity
The compound (H-Cys-Val-OH)₂, a cyclic dimer of the tripeptide cysteine-valine (Cys-Val), has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound, drawing from diverse sources and research findings.
Synthesis
The synthesis of (H-Cys-Val-OH)₂ can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase techniques. The use of coupling agents such as HATU or DIC has been reported to enhance yield and purity while minimizing epimerization during synthesis. A comparative study indicated that ball milling techniques can also be employed effectively for the synthesis of similar peptide structures, yielding high purity without significant epimerization .
Biological Activity
The biological activity of (H-Cys-Val-OH)₂ is primarily attributed to its structural components, particularly the presence of cysteine, which plays a crucial role in redox reactions and protein folding. Cysteine's thiol group can form disulfide bonds, influencing protein structure and function.
Key Biological Activities:
- Antioxidant Properties : Cysteine is known for its antioxidant capabilities, which may contribute to the protective effects against oxidative stress in cells.
- Antimicrobial Activity : Studies have suggested that peptides containing cysteine exhibit antimicrobial properties, potentially making (H-Cys-Val-OH)₂ a candidate for developing new antimicrobial agents .
- Neuroprotective Effects : Research indicates that peptides like (H-Cys-Val-OH)₂ may have neuroprotective effects, possibly through modulation of signaling pathways involved in neuronal survival and function .
Case Studies
Several case studies have investigated the biological effects of related peptides, providing insights into the potential applications of (H-Cys-Val-OH)₂:
- Urotensin II Analogues : Research on cyclic analogs of urotensin II has shown that modifications in peptide structure can significantly affect receptor binding and biological activity. While (H-Cys-Val-OH)₂ may not directly relate to urotensin II, understanding these analogs helps elucidate how structural changes influence activity .
- Cysteine-Containing Peptides : A study highlighted that cysteine's role in maintaining protein structure is critical for its function in biological systems. This reinforces the importance of cysteine residues in peptides like (H-Cys-Val-OH)₂ for their biological efficacy .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic methods for preparing (H-Cys-Val-OH)₂, and what purification techniques are recommended?
(H-Cys-Val-OH)₂ is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS offers advantages in controlling disulfide bond formation by using orthogonal protecting groups for cysteine residues. Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended for purification, followed by characterization using liquid chromatography-mass spectrometry (LC-MS) to confirm molecular weight and purity. Researchers should report detailed protocols, including solvent systems and oxidation conditions, to ensure reproducibility .
Q. How should researchers characterize the purity and identity of (H-Cys-Val-OH)₂ post-synthesis?
Critical characterization techniques include:
- HPLC : To assess purity (>95% is standard for publication).
- Mass spectrometry : To confirm molecular weight (e.g., ESI-MS or MALDI-TOF).
- NMR spectroscopy : ¹H and ¹³C NMR for structural confirmation, particularly for disulfide bond connectivity.
- Circular dichroism (CD) : To analyze secondary structure in solution. Documentation must align with journal guidelines, emphasizing reproducibility and cross-validation of data .
Q. What spectroscopic methods are most effective for analyzing the secondary structure of (H-Cys-Val-OH)₂ in solution?
CD spectroscopy is the gold standard for detecting α-helix, β-sheet, or random coil conformations in aqueous solutions. Fourier-transform infrared spectroscopy (FTIR) can complement CD by identifying amide I and II bands. For advanced structural insights, nuclear Overhauser effect spectroscopy (NOESY) NMR is recommended to resolve spatial proximities between residues .
Advanced Research Questions
Q. What experimental strategies can mitigate disulfide bond heterogeneity during the synthesis of (H-Cys-Val-OH)₂?
Disulfide scrambling is a common challenge. Strategies include:
- Oxidative folding optimization : Use redox buffers (e.g., glutathione or cysteine/cystine systems) at controlled pH (8.0–8.5) to promote correct pairing.
- Stepwise oxidation : Introduce mild oxidizing agents (e.g., dimethyl sulfoxide) gradually.
- Analytical monitoring : Employ RP-HPLC and LC-MS to track intermediate species. Detailed protocols should be included in supplementary materials to aid replication .
Q. How can contradictory data between computational modeling and empirical structural analyses of (H-Cys-Val-OH)₂ be resolved?
Discrepancies often arise from solvent effects or force field limitations in simulations. Researchers should:
- Cross-validate with multiple empirical techniques (e.g., X-ray crystallography for solid-state vs. NMR for solution-state structures).
- Apply molecular dynamics (MD) simulations using explicit solvent models to better approximate experimental conditions.
- Reconcile data by adjusting simulation parameters (e.g., temperature, ionic strength) to match experimental setups .
Q. What are the best practices for designing stability studies of (H-Cys-Val-OH)₂ under varying pH and temperature conditions?
Use a design of experiments (DoE) approach to systematically test variables:
- pH range : 3.0–9.0 to mimic physiological and storage conditions.
- Temperature : Accelerated stability testing at 4°C, 25°C, and 40°C.
- Analytical endpoints : Monitor degradation via HPLC, mass spectrometry, and CD spectroscopy. Include statistical analysis (e.g., ANOVA) to identify significant degradation pathways .
Q. How should researchers address discrepancies in reported bioactivity data for (H-Cys-Val-OH)₂ across different assay systems?
Contradictions may stem from assay-specific interference (e.g., serum proteins or redox agents). Mitigation steps include:
- Standardized assay protocols : Pre-incubate compounds in assay buffers to stabilize disulfide bonds.
- Negative controls : Use scrambled or reduced analogs to isolate bioactivity contributions.
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalization) .
Methodological Guidelines
- Data Reporting : Follow journal-specific requirements (e.g., Beilstein Journal of Organic Chemistry) for experimental details, including raw data deposition in repositories like Zenodo .
- Literature Review : Prioritize primary sources and avoid over-reliance on review articles. Use tools like SciFinder to track synthesis and bioactivity studies, excluding non-peer-reviewed platforms (e.g., ) .
- Ethical Data Sharing : If applicable, anonymize data in compliance with GDPR when sharing clinical or collaborative research outputs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
